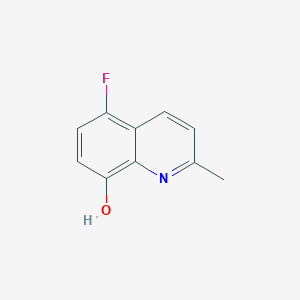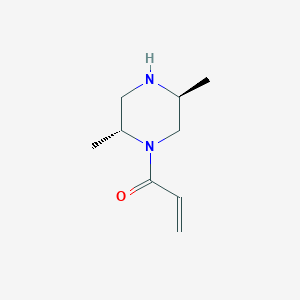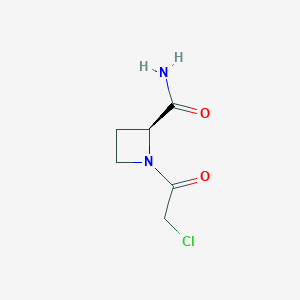
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is a chiral compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloroacetyl Group: This step involves the acylation of the azetidine ring with chloroacetyl chloride under controlled conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxamide: Lacks the chloroacetyl group but shares the azetidine core.
®-1-(2-Chloroacetyl)azetidine-2-carboxamide: The enantiomer of the compound .
N-Substituted Azetidines: Variants with different substituents on the nitrogen atom.
Uniqueness
(S)-1-(2-Chloroacetyl)azetidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C6H9ClN2O2 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
(2S)-1-(2-chloroacetyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C6H9ClN2O2/c7-3-5(10)9-2-1-4(9)6(8)11/h4H,1-3H2,(H2,8,11)/t4-/m0/s1 |
Clé InChI |
ZLPMJCHXWRSESP-BYPYZUCNSA-N |
SMILES isomérique |
C1CN([C@@H]1C(=O)N)C(=O)CCl |
SMILES canonique |
C1CN(C1C(=O)N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



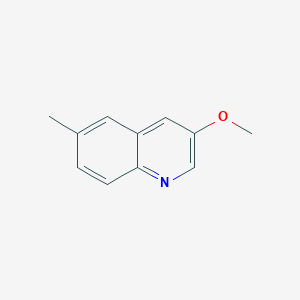

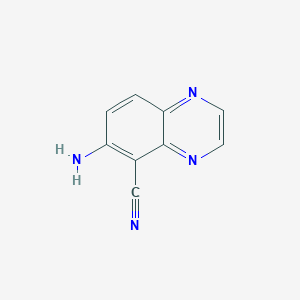
![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
![1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine](/img/structure/B15071429.png)


